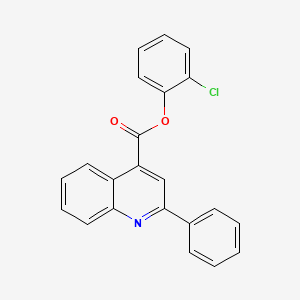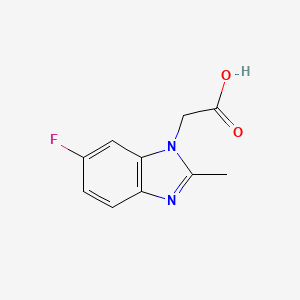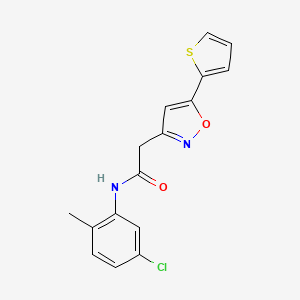
N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as AMX-100, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds with structural similarities, specifically those involving heterocyclic derivatives and acetamide groups, have been explored for their anticancer activities. For example, derivatives synthesized from thiazole and tested against human lung adenocarcinoma cells showed selective cytotoxicity, highlighting the potential of such compounds in cancer therapy (A. Evren et al., 2019).
Antimicrobial Activity
Thiazolidinone derivatives, including those with acetamide groups, have been synthesized and tested for antibacterial activity. These compounds have shown significant activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents (K. Ramalingam et al., 2019).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and assessed for their antioxidant activities. Studies involving coordination complexes of these derivatives demonstrated significant antioxidant properties, contributing to the research on protective agents against oxidative stress (K. Chkirate et al., 2019).
Halogenation Reactions
Research on the halogenation of specific acetamide derivatives has been conducted to explore the electrophilic nature of such reactions and their potential applications in synthetic chemistry (S. Jordan & R. Markwell, 1978). These studies can provide insights into the reactivity and functionalization of complex organic molecules, including those with acetamide structures.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-4-5-11(17)7-13(10)18-16(20)9-12-8-14(21-19-12)15-3-2-6-22-15/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARXZODSKNLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-methoxyethyl)urea](/img/structure/B2569062.png)
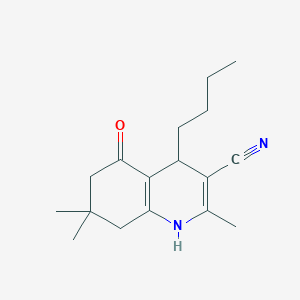
![1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2569066.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2569069.png)
![2-(2,4-Difluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2569070.png)
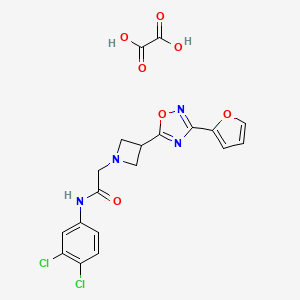
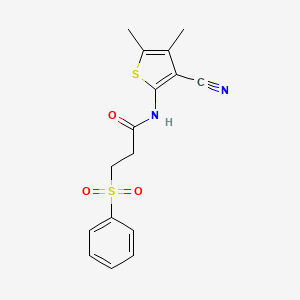
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2569075.png)
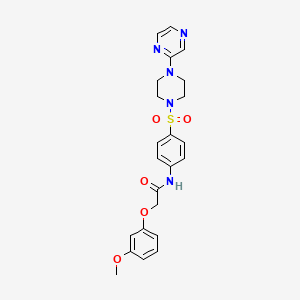
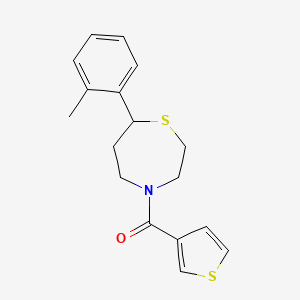
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569079.png)
![5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569080.png)
